6'-O-beta-D-Glucosylgentiopicroside
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Overview
Description
6'-O-beta-D-Glucosylgentiopicroside is a complex organic compound with a unique structure. It belongs to the class of flavonoids, which are known for their diverse biological activities and presence in various plants . This compound is characterized by its multiple hydroxyl groups and a pyrano[3,4-c]pyran ring system, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6'-O-beta-D-Glucosylgentiopicroside involves multiple steps, starting from simpler precursorsTypical reaction conditions involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as fermentation, to produce the flavonoid backbone, followed by chemical modifications to introduce the specific functional groups. This approach can be more sustainable and cost-effective compared to purely chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
6'-O-beta-D-Glucosylgentiopicroside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethenyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce ethyl derivatives .
Scientific Research Applications
6'-O-beta-D-Glucosylgentiopicroside has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 6'-O-beta-D-Glucosylgentiopicroside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Molecular Targets: It can interact with enzymes like cyclooxygenase and lipoxygenase, as well as signaling pathways like NF-κB and MAPK.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other flavonoids such as quercetin, kaempferol, and luteolin. These compounds share structural similarities, such as the presence of hydroxyl groups and a flavonoid backbone .
Uniqueness
What sets 6'-O-beta-D-Glucosylgentiopicroside apart is its unique ethenyl group and the specific arrangement of hydroxyl groups, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
4-ethenyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O14/c1-2-8-9-3-4-31-19(30)10(9)6-32-20(8)36-22-18(29)16(27)14(25)12(35-22)7-33-21-17(28)15(26)13(24)11(5-23)34-21/h2-3,6,8,11-18,20-29H,1,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERNCPGDRADLCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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